N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide
Description
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an azepane ring and a para-trifluoromethoxybenzene sulfonamide group. The compound belongs to a broader class of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-X-sulfonamide derivatives, where "X" denotes variable substituents on the benzene ring.
Properties
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O3S/c24-23(25,26)33-19-8-10-20(11-9-19)34(31,32)29-18-7-5-6-17(16-18)21-12-13-22(28-27-21)30-14-3-1-2-4-15-30/h5-13,16,29H,1-4,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJYCINPQINURX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. The pyridazine ring can be synthesized by reacting hydrazine with a diketone or a ketoester. The azepane group is then introduced through nucleophilic substitution reactions. Finally, the trifluoromethoxybenzene sulfonamide moiety is attached via sulfonation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups .
Scientific Research Applications
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Substituent Effects
The compound’s core structure aligns with analogs reported in screening libraries and synthetic studies (Table 1). Differences in substituents significantly modulate physicochemical properties:
† Estimated based on substituent trends; ‡ Positional isomer (4- vs. 3-substituted phenyl).
Key Observations:
- Lipophilicity (logP/logD): The trifluoromethoxy group in the target compound enhances lipophilicity (estimated logP ~5.8) compared to analogs with methoxy (logP ~4.5) or methyl (logP ~3.8) groups. This aligns with the trend observed in G620-0403 (logP 5.81), where electron-withdrawing substituents increase hydrophobicity .
- Aqueous Solubility (logSw): Higher logP correlates with lower solubility. The target’s estimated logSw (~-6.0) suggests poor water solubility, comparable to G620-0403 (logSw -6.01). Methoxy or methyl-substituted analogs likely exhibit better solubility (e.g., logSw ~-4.5 for G620-0397) .
Biological Activity
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound contains an azepane ring, a pyridazine moiety, and a sulfonamide group, which collectively contribute to its biological activity. Research into this compound has focused on its potential therapeutic applications, particularly as an inhibitor of specific biological targets.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 487.4 g/mol. The structure is characterized by the following key features:
| Feature | Description |
|---|---|
| Azepane Ring | A seven-membered saturated nitrogen-containing ring. |
| Pyridazine Moiety | A six-membered aromatic ring containing two adjacent nitrogen atoms. |
| Sulfonamide Group | A functional group containing sulfur, oxygen, and nitrogen, known for its biological activity. |
| Trifluoromethoxy Group | A substituent that enhances lipophilicity and biological activity. |
Research indicates that compounds similar to this compound may act as inhibitors of carbonic anhydrase (CA) isoforms, which are critical enzymes involved in various physiological processes including acid-base balance and fluid secretion. The inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma, epilepsy, and certain types of cancer.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against specific carbonic anhydrase isoforms. For instance, compounds with similar structures have shown IC50 values in the low nanomolar range against hCA II and hCA IX isoforms, indicating potent inhibitory effects.
These findings suggest that this compound could be a promising candidate for further development as a selective CA inhibitor.
Case Studies
A notable study evaluated the pharmacological effects of sulfonamide derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis has been pivotal in understanding how modifications to the core structure influence biological activity. Key observations include:
- Substitution Patterns : The presence of electron-withdrawing groups like trifluoromethoxy enhances potency.
- Ring Modifications : Variations in the azepane or pyridazine rings can significantly alter binding affinity to target enzymes.
- Hydrophobic Interactions : Increased lipophilicity often correlates with improved membrane permeability and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
